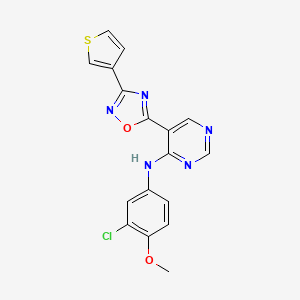
N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H12ClN5O2S and its molecular weight is 385.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034387-45-4 |
| Molecular Formula | C17H12ClN5O2S |
| Molecular Weight | 385.8 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole moiety have been shown to inhibit critical enzymes involved in cancer progression, such as telomerase and topoisomerase .
- Antitumor Activity : Research indicates that derivatives of oxadiazole can disrupt DNA synthesis and induce apoptosis in cancer cells. For instance, studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : The presence of thiophen and oxadiazole rings contributes to antimicrobial activity against bacterial strains, showing potential as therapeutic agents against infections .
Biological Activity Data
Several studies have evaluated the biological activity of related compounds. Below is a summary table of IC50 values for different cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl) derivative | HepG2 | 4.37 ± 0.7 |
| N-(3-chloro-4-methoxyphenyl) derivative | A549 | 8.03 ± 0.5 |
| Oxadiazole derivatives (e.g., 17a) | MCF-7 | 0.65 |
| Oxadiazole derivatives (e.g., 17b) | MDA-MB-231 | 2.41 |
Case Studies
- Anticancer Activity : In a study focused on oxadiazole derivatives, compounds similar to this compound were tested against human leukemia and breast cancer cell lines. These compounds showed promising results with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research has highlighted the antimicrobial effects of thiophene-containing oxadiazole derivatives against Mycobacterium bovis and other bacterial strains, suggesting their potential use in treating infections resistant to conventional antibiotics .
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2S/c1-24-14-3-2-11(6-13(14)18)21-16-12(7-19-9-20-16)17-22-15(23-25-17)10-4-5-26-8-10/h2-9H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRPQCRTLCGGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














